molecular formula C25H26N4O3 B2462795 N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1105231-86-4

N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2462795
CAS No.: 1105231-86-4
M. Wt: 430.508
InChI Key: PJDWIFQWJGYTPA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

Research has explored the structural and electronic properties of compounds similar to N-(4-acetylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide. For instance, a study by Georges et al. (1989) investigated the crystal structures of three anticonvulsant compounds, focusing on their X-ray diffraction data and ab initio molecular-orbital calculations. This study provides insights into the inclination of phenyl rings and the delocalization of the nitrogen lone pair in compounds with structures similar to the target molecule.

Synthesis and Biological Activity

Another area of research includes the synthesis and biological activity of compounds structurally related to N-(4-acetylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide. Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds and evaluated their antioxidant, antitumor, and antimicrobial activities. This research highlights the potential for discovering novel compounds with significant biological activities based on similar chemical structures.

Molecular Interaction Studies

The molecular interaction of related compounds with biological receptors is also a key research area. For example, Shim et al. (2002) studied the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor. This research can provide insights into the binding interactions of similar compounds, potentially leading to the development of new drugs.

Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives, which are structurally similar to N-(4-acetylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide, is another research focus. Bakhite et al. (2014) synthesized and evaluated the insecticidal activity of various pyridine derivatives. This line of research can contribute to the development of new insecticides and other agrochemical products.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-17(30)18-5-9-21(10-6-18)26-25(31)20-4-3-15-29(16-20)24-14-13-23(27-28-24)19-7-11-22(32-2)12-8-19/h5-14,20H,3-4,15-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDWIFQWJGYTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.